molecular formula C10H12BrNO3 B039120 Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate CAS No. 118537-23-8

Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate

Cat. No.: B039120
CAS No.: 118537-23-8
M. Wt: 274.11 g/mol
InChI Key: GGEOMIROLXVKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate is an organic compound with significant interest in various scientific fields. This compound features a bromophenyl group, an amino group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with glycine methyl ester in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate is unique due to the presence of both the bromophenyl and amino groups, which provide a combination of reactivity and biological activity not found in the similar compounds listed above .

Properties

IUPAC Name

methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEOMIROLXVKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)Br)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558789
Record name Methyl 4-bromo-beta-hydroxyphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118537-23-8
Record name Methyl 4-bromo-beta-hydroxyphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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